1,3-Diiodobenzene
Overview
Description
1,3-Diiodobenzene is a halogenated benzene derivative with the molecular formula C6H4I2. It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in organic solvents like chloroform and hot methanol . This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
1,3-Diiodobenzene is a halogenated benzene derivative . It primarily targets phenylboronic acid in the presence of CuI, DABCO (1,4-diazabicyclo[2.2.2]octane), and TBAB (n-Bu 4 NBr) . The role of these targets is to facilitate the coupling reaction of this compound with other compounds such as 2-methylthiophene .
Mode of Action
The compound interacts with its targets through a coupling reaction. Specifically, this compound undergoes coupling with 2-methylthiophene in the presence of Ir/Ag 2 CO 3 . This interaction results in the formation of a meta-linked isomer of the thiophene-benzene-thiophene triad .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Ullmann coupling pathway . This pathway involves the dissociation of weakly bonded halogen substituents, which remain chemisorbed on the surface. The generated surface-stabilized radicals then diffuse and couple through C–C bond formation into covalent nanostructures . The downstream effects of this pathway include the formation of complex organic structures, which can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals .
Result of Action
The molecular result of this compound’s action is the formation of a meta-linked isomer of the thiophene-benzene-thiophene triad . On a cellular level, this could potentially lead to various effects depending on the specific application of the compound.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the coupling reaction of this compound with 2-methylthiophene requires the presence of Ir/Ag 2 CO 3 . Additionally, the compound is sensitive to light and should be stored in cool, dry conditions . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It has been shown to undergo coupling reactions with other organic compounds . These reactions could potentially involve interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Molecular Mechanism
It is known to participate in coupling reactions with other organic compounds , which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific molecular mechanisms have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diiodobenzene can be synthesized through several methods:
Diazotization of Aniline: Aniline is first diazotized using hydrochloric acid and sodium nitrite.
Direct Iodination: Benzene can be directly iodinated using iodine and nitric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves the diazotization method due to its efficiency and scalability. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1,3-Diiodobenzene undergoes various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It undergoes coupling reactions with compounds like 2-methylthiophene in the presence of iridium and silver carbonate to form meta-linked isomers of thiophene-benzene-thiophene triads.
Scientific Research Applications
1,3-Diiodobenzene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including polyphenylene lines and various substituted benzene derivatives.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Agrochemicals: It is used in the production of agrochemicals, aiding in the development of pesticides and herbicides.
Dyestuffs: It is employed in the synthesis of dyes, providing color to various materials.
Comparison with Similar Compounds
1,3-Diiodobenzene can be compared with other diiodobenzene isomers and halogenated benzenes:
1,2-Diiodobenzene: This isomer has iodine atoms at the 1 and 2 positions on the benzene ring.
1,4-Diiodobenzene: This isomer has iodine atoms at the 1 and 4 positions, leading to different reactivity patterns compared to this compound.
Monoiodobenzene: This compound has only one iodine atom on the benzene ring, making it less reactive in substitution reactions compared to diiodobenzenes.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis and other fields.
Properties
IUPAC Name |
1,3-diiodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPQFQUXAJOWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060811 | |
Record name | Benzene, 1,3-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-00-6 | |
Record name | 1,3-Diiodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,3-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-diiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Diiodobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYA3RT2SVY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.